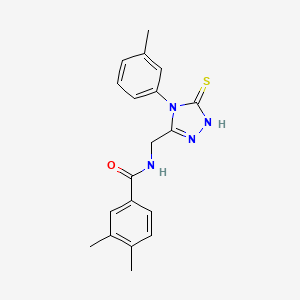
3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic compound known for its distinct structural features, which include a benzamide core linked to a 1,2,4-triazole ring bearing a thioxo group. These structures confer it various chemical properties, making it valuable for multiple scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide typically involves the following steps:
Formation of the 1,2,4-triazole ring through the reaction of m-tolyl isothiocyanate with hydrazine hydrate.
Substitution at the 4th position of the triazole ring to introduce the benzamide moiety, facilitated by the use of methylamine or similar alkyl amines under controlled temperatures and pH conditions.
Industrial Production Methods
In industrial settings, this compound is synthesized using high-throughput automated reactors which ensure precise temperature and pH control, essential for optimizing yield and purity. Solvent recycling and catalyst regeneration are common practices to minimize environmental impact and cost.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction can target the carbonyl group of the benzamide, potentially leading to the formation of amines or alcohol derivatives.
Substitution: Electrophilic aromatic substitution on the benzamide ring is possible, allowing further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Lewis acids like aluminum chloride (AlCl₃) can facilitate substitution reactions.
Major Products Formed from These Reactions
Sulfoxides and sulfones: from oxidation.
Amines and alcohols: from reduction.
Functionalized aromatics: from substitution.
科学的研究の応用
Chemistry
Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Polymer Science: Its derivatives are incorporated into polymers to modify mechanical and thermal properties.
Biology
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, aiding in the study of biochemical pathways.
Fluorescent Probes: Modified versions are used in bioimaging due to their fluorescent properties.
Medicine
Drug Development: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Diagnostic Tools: Utilized in diagnostic assays for detecting specific biomolecules.
Industry
Materials Science: Incorporated into high-performance materials for its chemical stability and resistance to degradation.
Agriculture: Used in the formulation of pesticides and herbicides due to its biological activity.
作用機序
Molecular Targets and Pathways
The compound interacts with specific proteins or enzymes, inhibiting their function by binding to their active sites. This binding disrupts normal biochemical pathways, which can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.
類似化合物との比較
Comparison with Other Similar Compounds
3,4-dimethyl-N-(benzyl)benzamide: : Lacks the triazole and thioxo groups, making it less versatile in chemical reactions.
5-thioxo-4-(phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide: : Similar triazole core but different substituents, altering its reactivity and applications.
Unique Features
The presence of both the thioxo group and the triazole ring makes it uniquely reactive and versatile.
The combination of methyl and tolulyl groups provides a distinct steric and electronic environment, enhancing its chemical and biological properties.
By understanding this compound in-depth, its potential can be harnessed effectively in various scientific and industrial fields. Curious about any specific reactions or applications?
特性
IUPAC Name |
3,4-dimethyl-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-12-5-4-6-16(9-12)23-17(21-22-19(23)25)11-20-18(24)15-8-7-13(2)14(3)10-15/h4-10H,11H2,1-3H3,(H,20,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVJCSXLOBMJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














